Ciloxan

Descripción general

Descripción

Ciloxan, also known as ciprofloxacin, is a fluoroquinolone antibiotic. It is used in the form of eye drops and eye ointment to treat infections of the eye, such as bacterial conjunctivitis. Ciprofloxacin eye drops are also used to treat corneal ulcers of the eye .

Synthesis Analysis

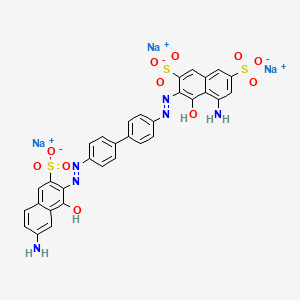

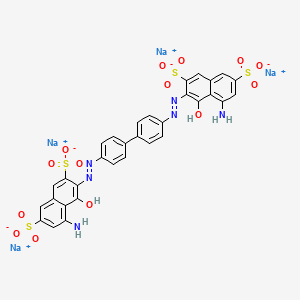

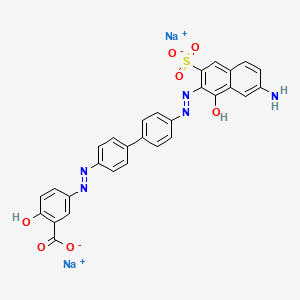

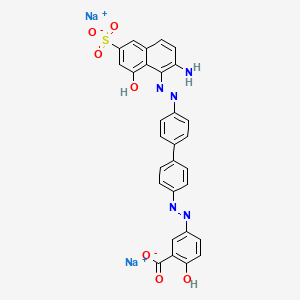

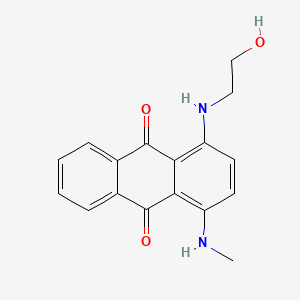

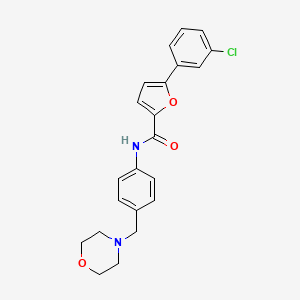

This compound is available as the monohydrochloride monohydrate salt of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinoline-carboxylic acid. It is a faint to light yellow crystalline powder with a molecular weight of 385.8 .Molecular Structure Analysis

The empirical formula of this compound is C17H18FN3O3•HCl•H2O. It differs from other quinolones in that it has a fluorine atom at the 6-position, a piperazine moiety at the 7-position, and a cyclopropyl ring at the 1-position .Chemical Reactions Analysis

This compound is a synthetic, sterile, multiple dose, antimicrobial for topical ophthalmic use. It is available as the monohydrochloride monohydrate salt of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinoline-carboxylic acid .Physical And Chemical Properties Analysis

This compound is a faint to light yellow crystalline powder with a molecular weight of 385.8. Its empirical formula is C17H18FN3O3•HCl•H2O .Aplicaciones Científicas De Investigación

Tratamiento de Infecciones Oculares

“Ciloxan” se utiliza comúnmente como una solución oftálmica para tratar infecciones bacterianas en los ojos . Es un antibacteriano fluoroquinolónico eficaz contra un amplio espectro de patógenos oculares grampositivos y gramnegativos .

Agente Antibacteriano

“Ciprofloxacino clorhidrato monohidratado” es un potente agente antibacteriano con actividad contra la mayoría de las bacterias grampositivas y gramnegativas . Se utiliza en el tratamiento de diversas infecciones, incluidas las del tracto urinario, respiratorio y gastrointestinal .

Formulación de Liberación Sostenida

Se ha realizado investigación sobre la formulación de “Ciprofloxacino clorhidrato monohidratado” en tabletas de liberación sostenida utilizando diversos polímeros . Esto podría potencialmente mejorar la eficacia del fármaco al mantener un nivel terapéutico constante en el cuerpo durante un período prolongado.

Antibiótico en Cultivo Celular

“Ciprofloxacino clorhidrato hidratado” se utiliza para la eliminación de micoplasmas en cultivo celular . Esto es crucial en entornos de investigación, ya que la contaminación por micoplasmas puede afectar significativamente la precisión y confiabilidad de los resultados experimentales.

5. Estudio de Actividad Antimicrobiana y Resistencia “Ciprofloxacino clorhidrato hidratado” se puede utilizar para estudiar la actividad antimicrobiana y la resistencia en entornos de laboratorio . Esto es importante para comprender los mecanismos de resistencia a los antibióticos y desarrollar estrategias para combatirlos.

Nanopartículas Antibacterianas

Se ha realizado investigación sobre la actividad antibacteriana de nanopartículas de óxido de cerio, que se denominan “Ceprimax” en algunos contextos . Estas nanopartículas han demostrado ser prometedoras en la eliminación eficaz del antibiótico ciprofloxacino de soluciones acuosas .

Tratamiento de Infecciones Bacterianas

“Oftacilox” es un antimicrobiano sintético, estéril, de dosis múltiple, para uso tópico . Es un antibacteriano fluoroquinolónico activo contra un amplio espectro de bacterias grampositivas y gramnegativas .

Estudio de Bloqueo

Se realizó un estudio sobre un frasco de “this compound” bloqueado por cristales de ciprofloxacino . Este estudio evaluó las características ultraestructurales de los cristales de ciprofloxacino, proporcionando información valiosa sobre las propiedades físicas del fármaco .

Mecanismo De Acción

Target of Action

Ciloxan, also known as Ciprofloxacin Hydrochloride Monohydrate, primarily targets bacterial topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them ideal targets for antibacterial agents.

Mode of Action

Ciprofloxacin, the active component in this compound, interacts with its targets by inhibiting the supercoiling activity of DNA gyrase and the relaxation of supercoiled DNA . This interaction prevents the bacterial DNA from replicating, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, this compound prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication . This disruption in the replication process leads to the death of the bacteria, effectively treating the infection.

Pharmacokinetics

This compound exhibits good bioavailability when administered orally. A 250mg oral dose of ciprofloxacin reaches an average maximum concentration of 0.94mg/L in 0.81 hours with an average area under the curve of 1.013L/h*kg . When applied topically as an ophthalmic solution, this compound is absorbed systemically, with plasma concentrations approaching steady state at the end of each day .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth. By preventing DNA replication, this compound causes the death of the bacteria, effectively treating the infection . It is active against a broad spectrum of gram-positive and gram-negative ocular pathogens .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the absorption of this compound is enhanced in the presence of ocular inflammation or epithelial defects . Additionally, the bactericidal activity of this compound may be affected by the specific strain of bacteria, as some strains may exhibit resistance to fluoroquinolone antibiotics .

Safety and Hazards

Ciloxan may cause serious side effects. Severe burning, stinging, or irritation after using this medicine; or eye swelling, redness, severe discomfort, crusting or drainage may be signs of infection. Common side effects of this compound may include dry eyes or watery eyes; eye pain or discomfort; red or puffy eyelids; feeling like something is in your eye; blurred vision; or mild itching, redness, or other irritation .

Propiedades

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3.ClH.H2O/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;;/h7-10,19H,1-6H2,(H,23,24);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPUHYJMCVWYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00273974 | |

| Record name | Ciprofloxacin hydrochloride hydrate (1:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00273974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86393-32-0, 128074-72-6, 93107-08-5, 86483-48-9 | |

| Record name | Ciprofloxacin hydrochloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86393-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciprofloxacin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086393320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciprofloxacin hydrochloride hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128074726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciprofloxacin hydrochloride hydrate (1:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00273974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ciprofloxacin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ciprofloxacin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIPROFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BA73M5E37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B1669000.png)

![2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-6,8-dimethyl-4H-chromen-4-one](/img/structure/B1669001.png)

![6-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1669005.png)

![7-Hydroxy-2,3,4,5-tetrahydro-1H-benzofuro[2,3-c]azepin-1-one](/img/structure/B1669007.png)

![9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one](/img/structure/B1669008.png)